molecular formula C11H13NO5 B2639571 {2-[(3-Methoxyphenyl)amino]-2-oxoethoxy}acetic acid CAS No. 914630-51-6

{2-[(3-Methoxyphenyl)amino]-2-oxoethoxy}acetic acid

Cat. No.: B2639571
CAS No.: 914630-51-6
M. Wt: 239.227
InChI Key: DKLPJUYTTLBWHH-UHFFFAOYSA-N
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Description

{2-[(3-Methoxyphenyl)amino]-2-oxoethoxy}acetic acid (CID 60662851) is a chemical compound with the molecular formula C11H13NO5 and is supplied For Research Use Only . This molecule features a phenylacetamide core structure, integrating a 3-methoxyphenyl group linked through an amide bond to a glycolic acid ether chain. Its structure, which includes hydrogen bond donor and acceptor sites, makes it a valuable intermediate in organic synthesis and medicinal chemistry research . While specific biological data for this compound is not widely published, its structure suggests potential as a key synthon for constructing more complex molecules. Researchers can utilize this compound in the design and synthesis of novel compounds for various applications. Structurally related phenoxy and phenylacetamide derivatives are frequently explored in drug discovery for their diverse pharmacological profiles . Similarly, methoxy-substituted aromatic systems are common in photochemistry research, for instance, as components in the study of photoremovable protecting groups . As a building block, it can be used to develop potential enzyme inhibitors or receptor modulators. Researchers are encouraged to investigate its full potential in their specific projects.

Properties

IUPAC Name

2-[2-(3-methoxyanilino)-2-oxoethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-16-9-4-2-3-8(5-9)12-10(13)6-17-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLPJUYTTLBWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(3-Methoxyphenyl)amino]-2-oxoethoxy}acetic acid typically involves the reaction of 3-methoxyaniline with ethyl oxalyl chloride to form an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

{2-[(3-Methoxyphenyl)amino]-2-oxoethoxy}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{2-[(3-Methoxyphenyl)amino]-2-oxoethoxy}acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {2-[(3-Methoxyphenyl)amino]-2-oxoethoxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name (Example) Core Structure Key Substituents Functional Groups Evidence ID
{2-[(3-Methoxyphenyl)amino]-2-oxoethoxy}acetic acid Phenyl 3-Methoxy Acetic acid, amide -
2-(2-((2,6-bis(4-methoxyphenyl)pyrimidin-4-yl)amino)-2-oxoethoxy)acetic acid Pyrimidine 4-Methoxyphenyl Acetic acid, amide
2-{2-[2-(2-oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid Phenyl Pyrrolidinone Acetic acid, amide
2-(2-((5-(4-nitrophenyl)thiazol-2-yl)amino)-2-oxoethoxy)acetic acid (4n) Thiazole 4-Nitrophenyl Acetic acid, amide
[2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid Phenyl 4-Methoxy Acetic acid, ketone

Key Observations :

  • Functional Group Modifications : Replacement of the amide with a ketone (e.g., ) reduces hydrogen-bonding capacity, which could impact bioavailability.

Key Insights :

  • Bioisosteric Replacements : Thiazole rings (e.g., ) mimic phenyl groups but introduce additional hydrogen-bond acceptors, enhancing receptor binding.
  • Azacycloalkyl Modifications: Smaller rings (e.g., pyrrolidinone in ) improve enzyme inhibition compared to larger analogs, likely due to steric compatibility.
  • Pharmacokinetic Optimization : Introduction of methyl or methoxyethyl groups (e.g., ) improves metabolic stability and oral bioavailability.

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound (Example) Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Evidence ID
Parent compound ~253.22 1.8 (estimated) Moderate (aqueous) -
Pyrimidine derivative (3a) 460.48 3.5 Low (requires DMSO)
Thiazole derivative (4n) 336.0 2.9 Moderate
[2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid 224.21 1.2 High

Analysis :

  • Solubility : The parent compound’s acetic acid group improves solubility compared to esterified analogs (e.g., ).

Biological Activity

{2-[(3-Methoxyphenyl)amino]-2-oxoethoxy}acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

The molecular formula for this compound is C11H13NO4C_{11}H_{13}NO_4. The compound features a methoxy group, an amino group, and an oxoethoxy group, which contribute to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may inhibit certain enzymes involved in inflammatory pathways, potentially leading to its anti-inflammatory effects. Additionally, it has been studied for its antimicrobial properties against various pathogens.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound.

Case Studies:

  • Antibacterial Effects : A study demonstrated that derivatives of similar compounds exhibited significant antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae with minimal inhibitory concentrations (MICs) as low as 6.25 μg/mL . The presence of specific functional groups in the structure was linked to enhanced activity.
  • Antiviral Activity : Another investigation explored derivatives related to this compound, revealing that certain derivatives showed approximately two-fold higher anti-hepatitis C virus (anti-HCV) effects compared to standard antiviral drugs like ribavirin . The selectivity index for these compounds was also notably higher, indicating a favorable therapeutic profile.

Anti-inflammatory Properties

The compound's anti-inflammatory potential has been highlighted in various studies. It is believed to exert its effects by modulating inflammatory cytokines and inhibiting pathways associated with inflammation. However, further detailed studies are necessary to fully elucidate these mechanisms.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
{2-[(4-Methoxyphenyl)amino]-2-oxoethoxy}acetic acidSimilar methoxy and amino groupsModerate antibacterial activity
{2-[(3-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acidHydroxy instead of methoxyEnhanced antioxidant properties
{2-[(3-Methoxyphenyl)amino]-2-hydroxyethoxy}acetic acidHydroxy group additionIncreased anti-inflammatory effects

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